molecular formula C8H9BrClNO B13627147 (r)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol

(r)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol

Cat. No.: B13627147
M. Wt: 250.52 g/mol
InChI Key: ZWMGYWXYDLGLCS-QMMMGPOBSA-N
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Description

®-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound features a bromine and chlorine-substituted phenyl ring, an amino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-4-chlorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to an oxime using hydroxylamine hydrochloride.

    Reduction: The oxime is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to remove the halogen substituents using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dehalogenated amine.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its structure allows it to act as a ligand in binding studies.

Medicine

In medicine, ®-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, influencing their activity. The bromine and chlorine substituents may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol
  • 2-Amino-2-(2-chloro-4-bromophenyl)ethan-1-ol
  • 2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol

Uniqueness

®-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol is unique due to its specific combination of bromine and chlorine substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromo-4-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

ZWMGYWXYDLGLCS-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(CO)N

Origin of Product

United States

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